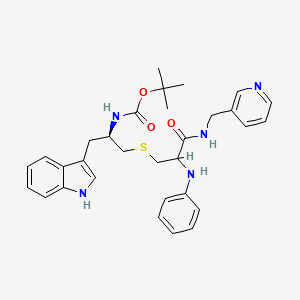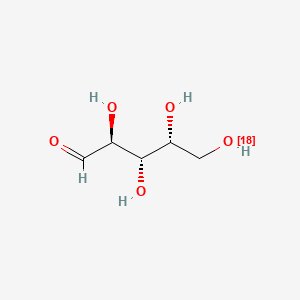
D-Lyxose-18O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxose-18O is a rare sugar, specifically an isotopically labeled form of D-Lyxose, where the oxygen atom at the 18th position is replaced with the isotope oxygen-18 D-Lyxose is a pentose sugar, meaning it contains five carbon atoms It is an aldose, which means it has an aldehyde group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Lyxose-18O can be synthesized through several methods. One common approach involves the isomerization of D-Xylulose using D-Lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-Xylulose and D-Lyxose . The reaction conditions typically involve moderate temperatures and pH levels, making the process efficient and sustainable.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer high specificity, moderate reaction conditions, and sustainability . The use of D-Lyxose isomerase in large-scale production has shown promising results, with high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose-18O undergoes various chemical reactions, including:
Oxidation: D-Lyxose can be oxidized to form D-Lyxonic acid.
Reduction: Reduction of D-Lyxose can yield D-Lyxitol.
Isomerization: As mentioned earlier, D-Lyxose can be isomerized to D-Xylulose using D-Lyxose isomerase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Isomerization: Enzymatic isomerization typically requires D-Lyxose isomerase and moderate temperatures.
Major Products Formed
Oxidation: D-Lyxonic acid
Reduction: D-Lyxitol
Isomerization: D-Xylulose
Scientific Research Applications
D-Lyxose-18O has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Lyxose-18O involves its interaction with specific enzymes and metabolic pathways. D-Lyxose isomerase catalyzes the isomerization of D-Lyxose to D-Xylulose, which can then enter various metabolic pathways . The molecular targets include enzymes involved in sugar metabolism, and the pathways involved are primarily those related to carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Xylulose: An isomer of D-Lyxose, involved in similar metabolic pathways.
D-Mannose: Another aldose sugar with similar chemical properties.
L-Ribose: A rare sugar with applications in the synthesis of antiviral and anticancer agents.
Uniqueness of D-Lyxose-18O
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. The presence of oxygen-18 provides a distinct advantage in tracing and studying biochemical reactions .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
(2S,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i7+2 |
InChI Key |
PYMYPHUHKUWMLA-OEQRBXGGSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C=O)O)O)O)[18OH] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


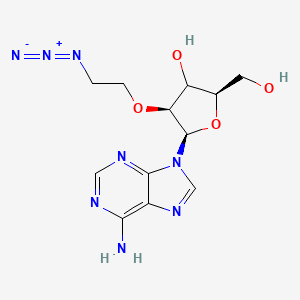
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)


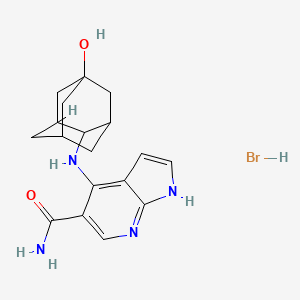
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
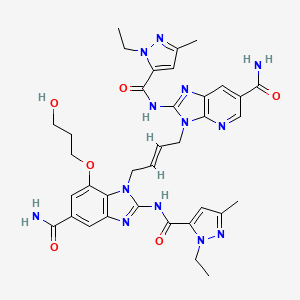

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
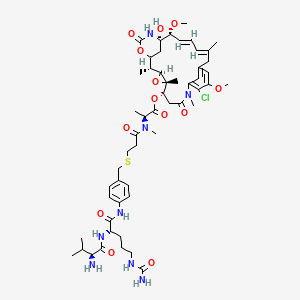
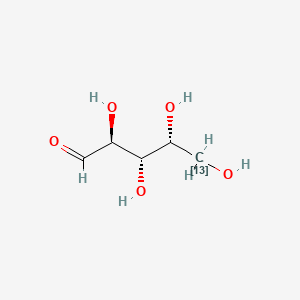
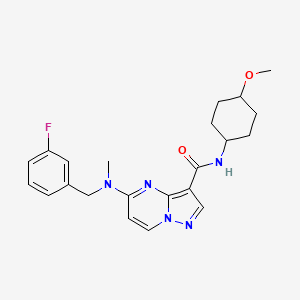
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
